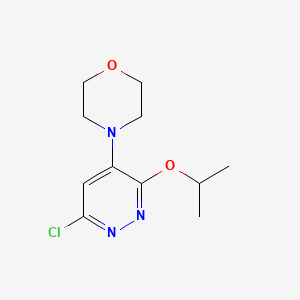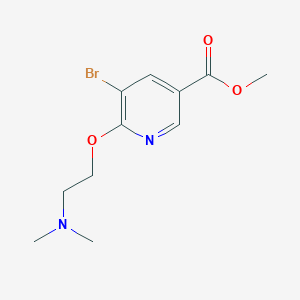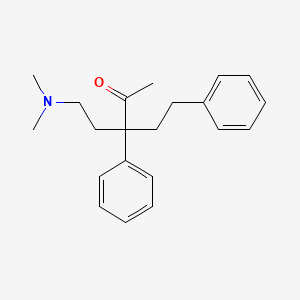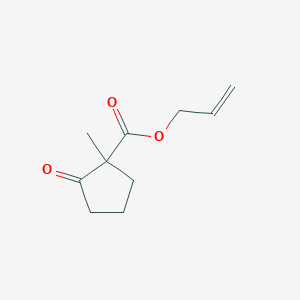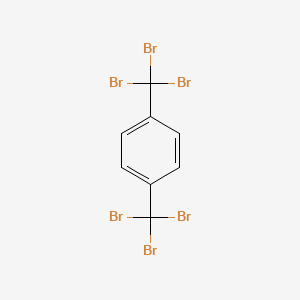
1,4-Bis(tribromomethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(tribromomethyl)benzene is an organic compound with the molecular formula C8H4Br6. It is a derivative of benzene where two hydrogen atoms in the para positions are replaced by tribromomethyl groups. This compound is known for its high bromine content and is used in various chemical applications due to its reactivity and stability.
Métodos De Preparación
1,4-Bis(tribromomethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 1,4-dimethylbenzene (p-xylene) using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs at elevated temperatures and may require prolonged heating to ensure complete bromination. Another method involves the electrochemical bromination of 1,4-dimethylbenzene using aqueous sodium bromide and a catalytic amount of hydrobromic acid in a two-phase electrolysis system .
Análisis De Reacciones Químicas
1,4-Bis(tribromomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The tribromomethyl groups can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of 1,4-bis(hydroxymethyl)benzene.
Reduction Reactions: The compound can be reduced to 1,4-bis(dibromomethyl)benzene or 1,4-bis(bromomethyl)benzene using reducing agents like zinc in acetic acid.
Oxidation Reactions: Oxidation of this compound can lead to the formation of terephthalic acid derivatives.
Common reagents used in these reactions include bromine, sodium bromide, hydrobromic acid, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,4-Bis(tribromomethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its high bromine content makes it useful in halogenation reactions and as a precursor for other brominated compounds.
Biology and Medicine:
Industry: The compound is used in the production of flame retardants, where its high bromine content helps in reducing flammability of materials
Mecanismo De Acción
The mechanism of action of 1,4-bis(tribromomethyl)benzene primarily involves its reactivity due to the presence of tribromomethyl groups. These groups can undergo nucleophilic substitution, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
1,4-Bis(tribromomethyl)benzene can be compared with other similar compounds such as:
1,4-Bis(trifluoromethyl)benzene: This compound has trifluoromethyl groups instead of tribromomethyl groups. .
1,4-Bis(dibromomethyl)benzene: This compound has dibromomethyl groups and is used in similar applications but with different reactivity and properties.
1,4-Bis(bromomethyl)benzene: This compound has bromomethyl groups and is used as an intermediate in organic synthesis.
The uniqueness of this compound lies in its high bromine content and the specific reactivity of the tribromomethyl groups, making it a valuable compound in various chemical applications.
Propiedades
Número CAS |
16766-91-9 |
|---|---|
Fórmula molecular |
C8H4Br6 |
Peso molecular |
579.5 g/mol |
Nombre IUPAC |
1,4-bis(tribromomethyl)benzene |
InChI |
InChI=1S/C8H4Br6/c9-7(10,11)5-1-2-6(4-3-5)8(12,13)14/h1-4H |
Clave InChI |
IGOLLIYZEGOLRR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(Br)(Br)Br)C(Br)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


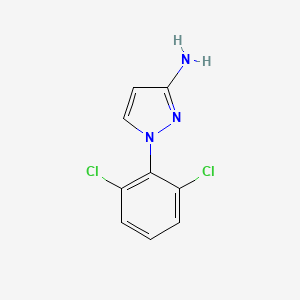
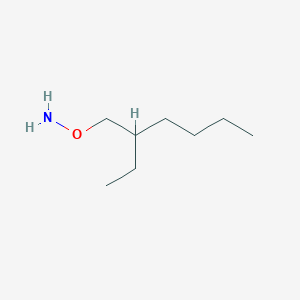

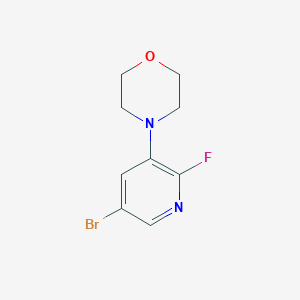
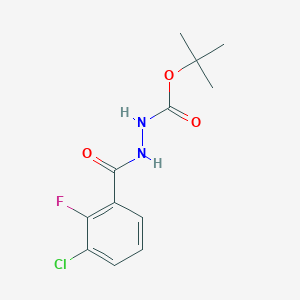
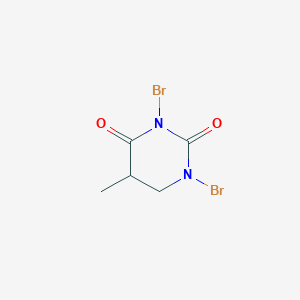
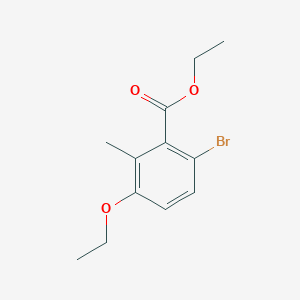
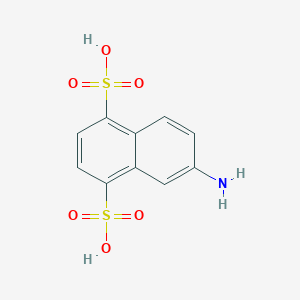
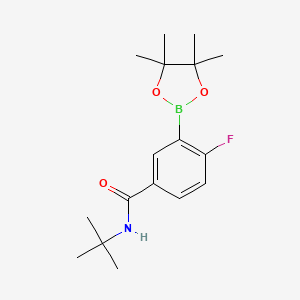
![2-[[2-[[2-[(2-Aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13987640.png)
